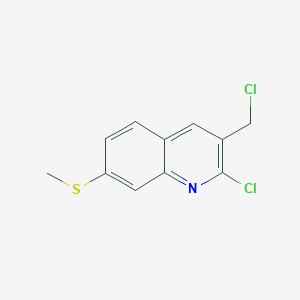

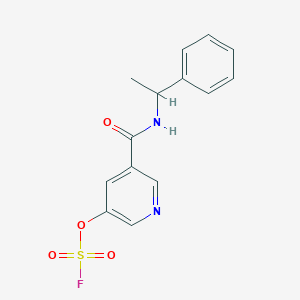

2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-(chloromethyl)quinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is used as an intermediate in the synthesis of other chemical compounds .

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(chloromethyl)quinoline” consists of a quinoline ring with chlorine atoms attached at the 2nd and 3rd positions . The 3rd position also has a chloromethyl group attached .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride . The specific chemical reactions that “2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline” undergoes are not specified in the sources I found.Physical And Chemical Properties Analysis

“2-Chloro-3-(chloromethyl)quinoline” is a solid compound . It has a molecular weight of 212.07 .科学的研究の応用

Photochemical Reactions

2-(Dimethylcarbamoyl)quinolines, through photochemical reactions, can be converted into other chemical entities, demonstrating the utility of quinolines in synthesizing new compounds. This process highlights the role of quinolines in chemical transformations under specific conditions, such as irradiation in a nitrogen atmosphere, which could be relevant for developing novel materials or pharmaceuticals (Ono & Hata, 1983).

Coordination Chemistry

Quinoline-based monothioether ligands have been used to design discrete polynuclear metal complexes, demonstrating the application of quinolines in forming complex structures with metals. This research area is crucial for developing new materials with potential applications in catalysis, molecular recognition, and more (Song et al., 2003).

Antimicrobial Activity

Certain quinoline derivatives exhibit significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This application is particularly relevant in the pharmaceutical industry, where there is a constant need for new drugs to combat resistant microbial strains (Singh et al., 2010).

Synthesis of Novel Compounds

Quinolines can serve as key intermediates in the synthesis of various novel compounds. For example, reactions involving quinoline derivatives with sulfur nucleophiles lead to the synthesis of new sulfur-containing quinoline derivatives, which are important due to their biological activity and potential use in therapeutic applications (Aleksanyan & Hambardzumyan, 2014).

Photovoltaic Applications

Quinoline derivatives have been explored for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication. This research highlights the role of quinoline compounds in the development of renewable energy technologies, particularly in improving the efficiency and performance of photovoltaic devices (Zeyada et al., 2016).

Safety And Hazards

特性

IUPAC Name |

2-chloro-3-(chloromethyl)-7-methylsulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDJKQUDGUIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)-7-(methylsulfanyl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)

![[1-Methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2740900.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2740904.png)

![1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2740907.png)